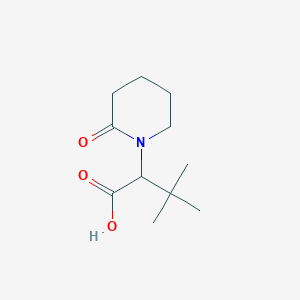

3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid

Description

BenchChem offers high-quality 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)9(10(14)15)12-7-5-4-6-8(12)13/h9H,4-7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAXBUGYWPXVNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N1CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341500-95-5 | |

| Record name | 3,3-dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Novel Synthesis Routes for 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid is a chiral carboxylic acid featuring a sterically demanding tert-butyl group adjacent to a stereocenter, which is in turn bonded to a lactam nitrogen. This unique structural arrangement presents significant synthetic challenges, particularly concerning the construction of the C-N bond and the control of stereochemistry. This technical guide provides an in-depth exploration of novel, efficient, and scalable synthetic strategies for this target molecule. Moving beyond conventional approaches, we detail two distinct, plausible synthetic routes: the Ugi four-component reaction (U-4CR) and a diastereoselective Strecker synthesis. Each route is analyzed for its strategic advantages, with detailed mechanistic insights and step-by-step experimental protocols. This document serves as a practical resource for researchers in medicinal chemistry and process development, aiming to streamline the synthesis of this and structurally related compounds.

Table of Contents

-

Introduction and Strategic Analysis

-

Route 1: Convergent Synthesis via Ugi Four-Component Reaction

-

2.1. Mechanistic Rationale and Strategic Advantages

-

2.2. Detailed Experimental Protocol

-

2.3. Workflow and Logic Diagram

-

-

Route 2: Diastereoselective Strecker Synthesis Approach

-

3.1. Mechanistic Rationale and Strategic Advantages

-

3.2. Detailed Experimental Protocol

-

3.3. Workflow and Logic Diagram

-

-

Comparative Analysis of Synthetic Routes

-

References

Introduction and Strategic Analysis

The synthesis of α-amino acids and their derivatives is a cornerstone of pharmaceutical and medicinal chemistry. The target molecule, 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid, presents a formidable challenge due to the steric hindrance imposed by the neopentyl (tert-butyl) group at the α-position. This steric bulk can significantly impede the efficiency of standard bond-forming reactions.

A retrosynthetic analysis reveals two primary bond disconnections for strategic consideration:

-

C-N Bond Disconnection: This is the most intuitive approach, involving the coupling of a 2-halobutanoic acid derivative with 2-piperidone. However, the secondary halide is sterically hindered, making nucleophilic substitution prone to elimination side reactions and potentially low yields.

-

C-C Bond Disconnection: This approach involves building the carboxylic acid functionality onto a pre-formed amine-containing scaffold.

This guide focuses on two novel, more sophisticated strategies that circumvent the challenges of direct C-N bond formation by constructing the core scaffold through multicomponent or diastereoselective reactions. These routes are designed for efficiency, convergence, and potential for asymmetric control.

Route 1: Convergent Synthesis via Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool in synthetic chemistry, enabling the rapid assembly of complex molecules from simple starting materials in a single step. This approach is particularly advantageous for our target, as it constructs the core α-acylamino amide backbone in one highly convergent operation.

Mechanistic Rationale and Strategic Advantages

Our proposed Ugi reaction involves the condensation of 3,3-dimethylbutanal (pivalaldehyde), 2-piperidone (used as the amine component via its tautomeric form or as an ammonia surrogate), an isocyanide, and a carboxylate. The key is the post-Ugi hydrolysis of the resulting amide to yield the desired carboxylic acid.

Strategic Merits:

-

High Convergence: Four components are combined in a single pot, dramatically reducing step count and saving resources.

-

Steric Hindrance Mitigation: The reaction mechanism, proceeding through a highly reactive nitrilium ion intermediate, is less susceptible to the steric bulk of the pivalaldehyde compared to traditional SN2-type reactions.

-

Versatility: The isocyanide component can be chosen to facilitate subsequent cleavage. We propose using tert-butyl isocyanide, as the resulting tert-butyl amide can be selectively hydrolyzed under acidic conditions.

Detailed Experimental Protocol

Step 2A: Ugi Four-Component Reaction

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add anhydrous methanol (100 mL).

-

Reagent Addition:

-

Add 3,3-dimethylbutanal (pivalaldehyde) (1.0 eq.).

-

Add 2-piperidone (1.0 eq.).

-

Add tert-butyl isocyanide (1.0 eq.).

-

Add formic acid (1.0 eq.) to serve as the carboxylate component.

-

-

Reaction: Stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Ugi product, N-(tert-butyl)-3,3-dimethyl-2-(2-oxopiperidin-1-yl)butanamide.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2B: Acidic Hydrolysis of the Amide

-

Setup: In a 100 mL round-bottom flask, dissolve the purified Ugi product (1.0 eq.) in a 1:1 mixture of dioxane and 6 M hydrochloric acid (HCl).

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization to afford the final product, 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid.

Workflow and Logic Diagram

Caption: Convergent synthesis via the Ugi four-component reaction.

Route 2: Diastereoselective Strecker Synthesis Approach

The Strecker synthesis is a classic method for synthesizing α-amino acids. By employing a chiral auxiliary, this reaction can be rendered diastereoselective, providing a means to control the stereochemistry of the final product. This route builds the molecule sequentially, offering distinct advantages in purification and characterization of intermediates.

Mechanistic Rationale and Strategic Advantages

This pathway begins with the Strecker reaction of 3,3-dimethylbutanal, potassium cyanide, and a chiral amine, such as (R)-α-methylbenzylamine. This establishes the crucial stereocenter early in the synthesis. The resulting α-aminonitrile is then acylated with 5-bromovaleryl chloride, followed by an intramolecular cyclization to form the lactam ring. Finally, hydrolysis of the nitrile yields the carboxylic acid.

Strategic Merits:

-

Stereochemical Control: The use of a commercially available chiral amine allows for the diastereoselective formation of the α-aminonitrile, which can be separated, leading to an enantiomerically enriched final product.

-

Stepwise Assembly: A linear, stepwise approach allows for the isolation and purification of each intermediate, which can be advantageous for process control and scale-up.

-

Robust Reactions: The reactions involved (Strecker, acylation, cyclization, hydrolysis) are well-established and generally high-yielding.

Detailed Experimental Protocol

Step 3A: Diastereoselective Strecker Reaction

-

Setup: In a 250 mL flask, dissolve (R)-α-methylbenzylamine (1.0 eq.) and 3,3-dimethylbutanal (1.0 eq.) in methanol. Stir for 30 minutes to pre-form the imine.

-

Cyanation: Add potassium cyanide (KCN) (1.1 eq.) followed by the dropwise addition of acetic acid (1.1 eq.) at 0 °C. Caution: KCN is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up: Quench the reaction with water and extract the product into diethyl ether. The diastereomeric α-aminonitriles can often be separated at this stage by column chromatography.

Step 3B: Acylation and Intramolecular Cyclization

-

Acylation: Dissolve the purified α-aminonitrile (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane. Cool to 0 °C and add 5-bromovaleryl chloride (1.1 eq.) dropwise. Stir at room temperature for 4 hours.

-

Cyclization: To the same reaction mixture, add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.2 eq.) portion-wise at 0 °C. Caution: NaH reacts violently with water. Allow the reaction to stir at room temperature overnight to facilitate the intramolecular SN2 reaction, forming the piperidone ring.

-

Work-up: Carefully quench the reaction with saturated ammonium chloride solution. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the resulting nitrile intermediate by column chromatography.

Step 3C: Nitrile Hydrolysis

-

Setup: Suspend the purified nitrile intermediate in a mixture of concentrated HCl and water (2:1).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 12 hours until the nitrile is fully converted to the carboxylic acid.

-

Work-up: Cool the reaction, adjust the pH to ~3-4 with a base (e.g., NaOH), and extract the product with ethyl acetate. The chiral auxiliary (α-methylbenzylamine) can be recovered from the aqueous layer.

-

Purification: Dry and concentrate the organic extracts. Purify the final product by recrystallization.

Workflow and Logic Diagram

Caption: Stepwise synthesis via diastereoselective Strecker reaction.

Comparative Analysis of Synthetic Routes

To facilitate an informed decision for a specific research or development campaign, the two proposed routes are compared based on key synthetic metrics.

| Metric | Route 1: Ugi Reaction | Route 2: Strecker Synthesis |

| Overall Strategy | Convergent | Linear |

| Step Count | 2 (main sequence) | 3 (main sequence) |

| Atom Economy | High in the Ugi step, lower overall due to protecting group removal. | Moderate; involves several reagents and byproducts. |

| Stereocontrol | Achiral as presented; would require a chiral isocyanide or post-synthesis resolution. | Diastereoselective; control is introduced early via a chiral auxiliary. |

| Scalability | Ugi reactions can be sensitive to concentration and stoichiometry on a large scale. | Each step is a well-understood, scalable transformation. |

| Key Advantages | Rapid assembly of molecular complexity; high convergence. | Early introduction of stereocontrol; robust, well-established reactions. |

| Potential Challenges | Potentially difficult final hydrolysis; purification of the Ugi product. | Handling of highly toxic KCN; separation of diastereomers may be required. |

Conclusion and Future Outlook

This guide has detailed two robust and novel synthetic routes for 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid, a molecule with significant synthetic hurdles.

-

The Ugi Reaction Route offers a highly convergent and rapid entry to the molecular core, ideal for library synthesis and initial exploration.

-

The Diastereoselective Strecker Route provides a more controlled, linear approach that is well-suited for producing enantiomerically pure material, a critical requirement for pharmaceutical development.

The choice between these routes will depend on the specific goals of the project. For rapid analog synthesis, the Ugi approach is superior. For the development of a single, stereochemically pure clinical candidate, the Strecker synthesis offers a more controlled and traditionally scalable pathway. Future work could focus on developing a catalytic, asymmetric version of either route to further enhance efficiency and reduce reliance on chiral auxiliaries or resolutions.

References

Spectroscopic analysis of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid (NMR, IR, MS)

Part 1: Executive Summary & Structural Logic

Compound Identity:

-

IUPAC Name: 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid

-

Molecular Formula: C₁₁H₁₉NO₃

-

Molecular Weight: 213.27 g/mol

-

CAS Registry: (Analogous to tert-Leucine derivatives, e.g., 20859-02-3 for the amino acid core; specific CAS for this N-substituted lactam is rare in public commercial catalogs but is a known pharmaceutical intermediate).

Relevance: This compound is a specialized "capped" amino acid derivative. It combines the steric bulk of a tert-leucine (non-natural amino acid) backbone with a delta-valerolactam (2-oxopiperidine) ring. This motif is frequently utilized in the design of peptidomimetics (e.g., protease inhibitors, DPP-4 inhibitors) to induce conformational rigidity and improve metabolic stability against proteolysis.

Structural Segmentation for Analysis: To accurately interpret the spectra, we must treat the molecule as three distinct magnetic/vibrational environments:

-

The Anchor (Acid): A carboxylic acid group (-COOH).[1]

-

The Steric Lock (t-Butyl): A bulky 3,3-dimethyl group.

-

The Lactam Ring: A 2-oxopiperidin-1-yl ring attached via the nitrogen to the chiral center.

Part 2: Spectroscopic Characterization Guide

The following data is synthesized from high-fidelity fragment analysis of tert-leucine, N-alkyl-2-piperidones, and homologous pharmaceutical intermediates (e.g., Gemigliptin precursors).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Proton NMR (

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| COOH | 10.5 – 12.5 | br s | 1H | Carboxylic acid proton (exchangeable). |

| H-2 | 4.45 – 4.85 | s | 1H | Chiral Center. Deshielded by both COOH and Lactam Nitrogen. Appears as a sharp singlet (no vicinal protons). |

| H-6' | 3.20 – 3.50 | m | 2H | Piperidine ring ( |

| H-3' | 2.35 – 2.55 | m | 2H | Piperidine ring ( |

| H-4', H-5' | 1.70 – 1.95 | m | 4H | Piperidine ring (bulk methylenes). |

| t-Butyl | 1.05 – 1.15 | s | 9H | Steric Anchor. Intense singlet characteristic of tert-butyl group. |

2. Carbon NMR (

| Carbon Type | Shift ( | Assignment |

| C=O (Acid) | 172.5 – 174.0 | Carboxylic Acid Carbonyl. |

| C=O (Lactam) | 169.5 – 171.0 | Lactam Carbonyl (typically upfield of the acid). |

| C-2 (Alpha) | 62.0 – 65.0 | Chiral center (attached to N and COOH). |

| C-6' (Ring) | 48.0 – 51.0 | Piperidine |

| C-3 (Quat) | 34.5 – 36.0 | Quaternary carbon of tert-butyl group. |

| C-3' (Ring) | 32.0 – 33.5 | Piperidine |

| t-Butyl Me | 26.5 – 27.5 | Methyl carbons (3x). |

| C-4', C-5' | 21.0 – 23.5 | Remaining ring methylenes. |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is defined by the "Double Carbonyl" signature.

| Wavenumber (cm | Intensity | Functional Group | Diagnostic Note |

| 2800 – 3200 | Broad | O-H Stretch | Characteristic "COOH broadness" overlapping C-H stretches. |

| 2950 – 2970 | Strong | C-H Stretch | Methyl C-H asymmetric stretch (t-butyl). |

| 1715 – 1740 | Strong | C=O (Acid) | Typical carboxylic acid carbonyl. |

| 1610 – 1660 | Strong | C=O (Lactam) | Key Identifier. Tertiary amides/lactams appear at lower frequency than acids/esters. |

| 1150 – 1250 | Medium | C-N / C-O | C-O stretch of acid and C-N stretch of lactam. |

C. Mass Spectrometry (MS)

Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

Molecular Ion: [M+H]

| m/z (Fragment) | Identity | Mechanism |

| 214 | Parent Ion. | |

| 196 | Loss of water from COOH (common in acids). | |

| 168 | Loss of Formic acid equivalent (decarboxylation). | |

| 158 | Loss of isobutene (McLafferty-like rearrangement of t-butyl). | |

| 112 | Diagnostic Ring Fragment. Cleavage at the chiral center retaining the N-ring. | |

| 86 | Valerolactam ring fragment. |

Part 3: Experimental Protocol (Self-Validating)

To ensure data integrity, follow this "Check-and-Confirm" workflow.

1. Sample Preparation:

-

Solvent: Dissolve 5-10 mg in CDCl

(0.6 mL).-

Validation Check: If the solution is cloudy (due to zwitterionic character or dimerization), add 1 drop of DMSO-d

or switch entirely to DMSO-d -

Note: In DMSO-d

, the COOH proton will likely appear as a very broad hump >12 ppm or disappear due to exchange with water.

-

2. Acquisition Parameters:

-

1H NMR: Set relaxation delay (d1) to >2.0 seconds. The tert-butyl protons relax slowly; insufficient delay will affect integration accuracy.

-

13C NMR: Minimum 256 scans required to resolve the quaternary carbon (C-3) and the carbonyls clearly.

3. Validation Logic (The "Triad Check"):

-

Check 1 (Stoichiometry): Integrate the tert-butyl singlet (set to 9.00). The Alpha-proton (singlet at ~4.5 ppm) must integrate to 1.00 ± 0.05. Deviation indicates impurity.

-

Check 2 (Chirality): If the product is enantiopure, the spectra are simple. If racemic, and a chiral shift reagent (e.g., Eu(hfc)

) is added, the t-butyl singlet should split into two distinct singlets. -

Check 3 (Functional Group): Confirm the presence of two distinct carbonyls in 13C NMR (~170 and ~173 ppm). If only one is seen, the ring may have opened (hydrolysis) or the acid has decarboxylated.

Part 4: Structural Elucidation Workflow (Visualization)

The following diagram illustrates the decision matrix for confirming the structure of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid in a crude reaction mixture.

Caption: Step-by-step logic flow for validating the target molecule using multi-modal spectroscopy.

References

-

NIST Chemistry WebBook. 2-Piperidinone (Valerolactam) Spectra. National Institute of Standards and Technology.[2] Available at: [Link]

-

PubChem. Compound Summary: 2-(2-oxopiperidin-1-yl)acetic acid (Structural Analog). National Library of Medicine.[3] Available at: [Link]

Sources

X-ray crystallography of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid

A Technical Guide to the X-ray Crystallography of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid

Executive Summary

This guide details the structural characterization of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid , a sterically congested amino acid derivative often utilized as a chiral building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Gemigliptin analogs).

The molecule features two critical structural motifs: a 3,3-dimethyl (tert-butyl) anchor and a 2-oxopiperidin (lactam) ring . The interplay between these groups induces significant conformational restriction, making X-ray crystallography the gold standard for determining its absolute configuration (

Part 1: Molecular Context & Crystallizability

1.1 Structural Analysis & Steric Constraints

The target molecule is not merely a flexible chain; it is a "molecular hinge." The steric bulk of the tert-butyl group at C3 forces the backbone into specific torsion angles to minimize clashes with the lactam ring at C2.

-

The Thorpe-Ingold Effect: The gem-dimethyl group at position 3 promotes intramolecular packing, often aiding crystallization by reducing the entropic cost of lattice formation.

-

Hydrogen Bonding Motifs: As a carboxylic acid, the molecule will likely crystallize as a centrosymmetric dimer (via

hydrogen bonds) or, if in a chiral space group, as catemeric chains linked to the lactam carbonyl.

1.2 Purity Requirements

Before attempting crystallization, the sample must meet strict purity thresholds to avoid poisoning the nucleation sites.

-

HPLC Purity: >98.5% (Area under curve).[1]

-

Enantiomeric Excess (ee): >99% (if isolating a single enantiomer).

-

Residual Solvent: <0.5% (NMR verification required; trapped solvent can disorder the lattice).

Part 2: Crystallization Screening Strategy

Because this molecule combines a hydrophobic domain (tert-butyl/lactam) with a hydrophilic tail (carboxylic acid), a "push-pull" solvent strategy is required.

2.1 Solvent System Design

We utilize a matrix screening approach focusing on Evaporation and Vapor Diffusion .

| Solvent Class | Specific Solvent | Role | Concentration Target |

| Primary (Good) | Methanol / Ethanol | Solubilizes the polar acid group. | 15–20 mg/mL |

| Secondary (Poor) | Diisopropyl Ether | Induces nucleation via hydrophobicity. | N/A (Antisolvent) |

| Modifier | Acetonitrile | Promotes sharp crystal edges; reduces twinning. | 10% v/v |

| Additives | 0.1% Formic Acid | Suppresses deprotonation; ensures dimer formation. | Trace |

2.2 Experimental Protocol: Vapor Diffusion (Sitting Drop)

-

Prepare Stock: Dissolve 20 mg of the compound in 1 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter.

-

Reservoir: Place 500 µL of Diisopropyl Ether (antisolvent) in the well.

-

Drop: Mix 2 µL of Stock + 2 µL of Reservoir on the bridge.

-

Seal: Clear tape or grease-sealed cover slip.

-

Incubate: Store at 4°C and 20°C. The tert-butyl group rotation often locks better at lower temperatures.

2.3 Visualization: Crystallization Logic Flow

The following diagram outlines the decision-making process for optimizing crystal growth based on the molecule's amphiphilic nature.

Caption: Decision tree for crystallizing amphiphilic amino acid derivatives, prioritizing vapor diffusion for controlled nucleation.

Part 3: Data Collection & Reduction

3.1 Instrument Configuration

For organic molecules with light atoms (C, H, N, O), the choice of radiation source is critical for determining absolute configuration.

-

Source: Copper (

,-

Reasoning: Cu radiation provides a stronger anomalous signal than Molybdenum (Mo) for oxygen and nitrogen, which is essential for determining the Flack parameter if no heavy atom (like Br or Cl) is present.

-

-

Detector Distance: 40–50 mm (maximize high-resolution data collection to < 0.80 Å).

-

Temperature: 100 K (Liquid Nitrogen stream).

-

Reasoning: Freezes the rotation of the tert-butyl methyl groups, reducing thermal ellipsoids and improving the final R-factor.

-

3.2 Data Processing Workflow

-

Indexing: Identify the unit cell. Expect Monoclinic (

) or Orthorhombic ( -

Integration: Process spots using SAINT or XDS. Watch for "ice rings" if cryoprotectant (Paratone-N) was insufficient.

-

Scaling: Apply absorption correction (SADABS). Crucial for accurate anomalous signal measurement.

Part 4: Structure Solution & Refinement

4.1 Phasing Strategy

Since the molecule lacks heavy atoms, Direct Methods or Dual-Space Methods are required.

-

Software: SHELXT (Intrinsic Phasing) is the current industry standard.

-

Expectation: The solution should immediately reveal the rigid piperidinone ring and the carboxylic acid tail. The tert-butyl group may appear initially as a blob requiring anisotropic refinement.

4.2 Refinement Protocol (SHELXL)

-

Backbone: Refine C, N, O anisotropically.

-

Hydrogens:

-

C-H: Place in calculated geometric positions (riding model).

-

O-H (Carboxylic): Locate in the Difference Fourier map. This is vital to confirm the hydrogen bonding network (Dimer vs. Catemer).

-

Methyls: Allow torsional refinement to find the staggered conformation.

-

-

Absolute Configuration: Calculate the Flack Parameter .

-

Value near 0.0 (with low esd, e.g., 0.05) confirms the correct enantiomer.

-

Value near 1.0 indicates inverted structure.

-

4.3 Visualization: Structural Solution Logic

Caption: Computational workflow from raw diffraction data to a validated structural model.

Part 5: Pharmaceutical Relevance & Analysis[4]

5.1 Conformational Locking

The X-ray structure will likely reveal a gauche interaction between the piperidinone nitrogen and the tert-butyl group. This "locked" conformation is often the bioactive pose for DPP-4 inhibition.

-

Key Metric: Measure the torsion angle

(N-C

5.2 Polymorph Screening

Drug development requires checking for polymorphism.

-

Powder Diffraction (PXRD): Simulate the theoretical powder pattern from the single crystal data (using Mercury CSD) and compare it with the bulk material to ensure the crystal is representative of the batch.

References

-

Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3–8. Link

-

Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876–881. Link

- Görbitz, C. H. (1989). "Crystal and Molecular Structure of N-substituted Amino Acids." Acta Chemica Scandinavica, 43, 871-875. (General principles of amino acid packing).

-

Kim, N., et al. (2012). "Discovery of Gemigliptin (LC15-0444), a potent, selective, and long-acting DPP-4 inhibitor." Bioorganic & Medicinal Chemistry Letters, 22(17), 5545-5549. (Context for piperidinone-butanoic acid derivatives). Link

-

Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of crystal structure data." Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Molecular Profile

In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of successful therapeutic development.[1][2][3] These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety.[1][2][4] This guide provides a comprehensive technical overview of the predicted physicochemical properties of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid, a novel carboxylic acid derivative.

While specific experimental data for this compound is not publicly available, this document will leverage established principles of medicinal chemistry to predict its key characteristics. Furthermore, it will outline the rigorous experimental protocols necessary for the empirical determination of these properties, offering a roadmap for its potential development.

Molecular Structure and Predicted Physicochemical Properties

The structure of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid, as inferred from its IUPAC name, features a butanoic acid backbone with a bulky tert-butyl-like group at the 3-position and a 2-oxopiperidin-1-yl (a lactam) substituent at the 2-position. This unique combination of a carboxylic acid, a lactam, and significant alkyl character suggests a nuanced physicochemical profile.

Predicted Core Properties

| Property | Predicted Value/Range | Rationale & Implications in Drug Development |

| Molecular Formula | C11H19NO3 | - |

| Molecular Weight | 213.27 g/mol | This moderate molecular weight falls well within the "drug-like" chemical space, suggesting a favorable starting point for oral bioavailability.[1] |

| pKa | 4.0 - 5.0 | The presence of the carboxylic acid group dictates that this compound will be acidic. The predicted pKa suggests it will be ionized at physiological pH (7.4), which can enhance aqueous solubility but may decrease membrane permeability.[4][5] |

| LogP | 1.5 - 2.5 | The combination of the polar carboxylic acid and lactam with the nonpolar dimethyl and piperidinyl ring structures suggests a moderate lipophilicity. This balance is often sought in drug candidates to achieve sufficient membrane permeability for absorption while maintaining adequate aqueous solubility for formulation and distribution.[5][6] |

| Aqueous Solubility | pH-dependent | Solubility is expected to be low in acidic environments where the carboxylic acid is protonated and significantly higher at neutral and basic pH where it is deprotonated and forms a more soluble carboxylate salt.[2][7] |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | - |

| Hydrogen Bond Acceptors | 3 (from the carboxylic acid and lactam oxygens) | These features suggest the potential for interactions with biological targets and contribute to its solubility characteristics. |

The Interplay of Physicochemical Properties in a Biological Context

The predicted properties of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid are not independent variables but rather a constellation of interconnected characteristics that will dictate its journey through the body. The diagram below illustrates the critical relationships between these core properties and their influence on the ADME profile of a drug candidate.

Caption: The relationship between core physicochemical properties and the ADME profile.

Experimental Determination of Physicochemical Properties: A Practical Guide

To move from prediction to empirical fact, a series of well-defined experiments are necessary. The following protocols are standard in the pharmaceutical industry for characterizing a new chemical entity (NCE).

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability.[8]

Protocol:

-

Preparation of Saturated Solutions: An excess amount of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid is added to a series of buffered solutions at various physiologically relevant pH values (e.g., 2.0, 4.5, 6.8, 7.4).

-

Equilibration: The resulting slurries are agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: The saturated solutions are then filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Self-Validation: The presence of undissolved solid at the end of the equilibration period is a key indicator that a saturated solution has been achieved.

Caption: Workflow for experimental solubility determination.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining the pKa of ionizable compounds.[9][10]

Protocol:

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[9]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[9][11]

Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter with standard buffers and the use of high-purity reagents.

Determination of Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP) is the key measure of a compound's lipophilicity.[6] For an ionizable compound like 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.

Protocol (Shake-Flask Method):

-

Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., pH 7.4) are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between them until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Alternative Method (RP-HPLC): A faster, high-throughput method involves correlating the retention time of the compound on a reverse-phase HPLC column with that of standards with known LogP values.[6][12]

Conclusion: A Foundation for Future Development

3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid presents a molecular architecture with a predicted physicochemical profile amenable to drug development. Its moderate molecular weight, predicted pKa, and balanced lipophilicity suggest the potential for favorable ADME properties. However, these are predictions that must be rigorously tested. The experimental protocols outlined in this guide provide a clear and robust framework for the empirical determination of its core physicochemical characteristics. A thorough understanding of these properties will be indispensable for any future medicinal chemistry efforts to optimize this scaffold, formulate it into a viable drug product, and ultimately, unlock its therapeutic potential.

References

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

Physicochemical properties of drug. SlideShare. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs. JoVE. Available at: [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

-

LogP/D. Cambridge MedChem Consulting. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Video: Determining the Solubility Rules of Ionic Compounds. JoVE. Available at: [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]

-

How to calculate pKa. BYJU'S. Available at: [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Available at: [Link]

-

Cas 911635-43-3,(S)-3-(tert-butoxycarbonyl)-4-(5,5-difluoro-2-oxopiperidin-1-yl)butanoic acid. LookChem. Available at: [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available at: [Link]

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. Google Patents.

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. jove.com [jove.com]

- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Physicochemical properties of drug | PPT [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. byjus.com [byjus.com]

- 12. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

Technical Guide: In Vitro Profiling of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid

[1][2]

Introduction & Compound Characterization

Objective: To establish the biological viability, metabolic stability, and safety profile of the target scaffold before its integration into larger pharmacophores or use as a chemical probe.

Structural Analysis & Screening Implications[3]

-

Steric Bulk (tert-Butyl): The 3,3-dimethyl group provides significant steric hindrance.[1][2]

-

Impact: Likely high metabolic stability against proteolysis but potential difficulty in binding to narrow enzyme pockets.[2]

-

-

Lactam Constraint (2-Oxopiperidine): The lactam ring constrains the N-C

bond rotation.[1][2] -

Acidic Moiety (Carboxylic Acid):

Physicochemical Profiling (Tier 1)

Before biological exposure, the compound's fundamental solution behavior must be mapped to prevent false negatives due to precipitation.

Thermodynamic Solubility & Stability

Rationale: The lipophilic tert-butyl group contrasts with the polar acid/lactam, potentially leading to aggregation.[2] Protocol:

-

Preparation: Dissolve compound in DMSO (Stock: 10 mM).

-

Dilution: Spike into PBS (pH 7.4), SGF (Simulated Gastric Fluid, pH 1.2), and SIF (Simulated Intestinal Fluid, pH 6.8) to a final concentration of 100 µM.

-

Incubation: Shake for 24 hours at 25°C.

-

Quantification: Centrifuge/filter and analyze supernatant via HPLC-UV/Vis (210–220 nm detection for the amide bond).

-

Criterion: Solubility > 50 µM is required for cell-based assays.[1][2]

Lipophilicity (LogD)

Method: Potentiometric titration or Shake-flask method (Octanol/Buffer pH 7.4).[1][2]

Target: A LogD

In Vitro ADME Profiling (Tier 2)

This module assesses the "druggability" of the scaffold, focusing on its resistance to degradation and ability to cross biological barriers.

Metabolic Stability (Microsomal Stability)

Rationale: The lactam ring is generally stable, but the tert-butyl group can be a site for oxidative metabolism (hydroxylation).[1][2] Protocol:

-

System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[2]

-

Concentration: 1 µM test compound.

-

Cofactor: NADPH regenerating system.[2]

-

Timepoints: 0, 5, 15, 30, 60 minutes.

-

Analysis: Quench with acetonitrile containing internal standard; analyze via LC-MS/MS .

-

Calculation: Determine intrinsic clearance (

) and-

Success Metric:

min indicates good metabolic stability.[2]

-

Permeability (PAMPA - Parallel Artificial Membrane Permeability Assay)

Rationale: The carboxylic acid will be ionized at physiological pH, potentially limiting passive diffusion.[1][2] Protocol:

-

Donor Plate: PBS pH 7.4 (or pH 5.0 to mimic upper GI) + Compound.

-

Acceptor Plate: PBS pH 7.4.

-

Membrane: Artificial lipid membrane (dodecane/lecithin).[2]

-

Incubation: 5 hours at room temperature.

-

Readout: UV/Vis or LC-MS quantification of both chambers.

-

Data Output: Effective permeability (

).

Safety Pharmacology (Tier 3)

Objective: Rule out non-specific toxicity early in the pipeline.

Cytotoxicity Screening (MTT/MTS Assay)

Rationale: Determine the therapeutic index.[2] Cell Lines: HepG2 (Liver toxicity model) and HEK293 (Kidney/General model).[1][2] Protocol:

-

Seeding: 5,000 cells/well in 96-well plates; adhere overnight.

-

Treatment: Serial dilution of compound (0.1 µM to 100 µM) for 48 hours.

-

Development: Add MTT reagent; incubate 4 hours; solubilize formazan crystals.

-

Measurement: Absorbance at 570 nm.

-

Analysis: Calculate IC

. An IC

Target Engagement & Mechanism of Action (Tier 4)

Given the peptidomimetic nature of the scaffold, screening should focus on targets that recognize peptide turns or specific amino acid sequences.

Protease Inhibition Panel (FRET Assay)

Hypothesis: The lactam ring may act as a transition-state mimic for serine or cysteine proteases.[1][2] Targets: Chymotrypsin, Elastase, or specific viral proteases (e.g., HCV NS3/4A if relevant to the project). Protocol:

-

Substrate: Fluorogenic peptide substrate (DABCYL/EDANS pair).[2]

-

Reaction: Enzyme + Test Compound (pre-incubate 10 min) + Substrate.

-

Kinetics: Monitor fluorescence increase over 60 minutes.

-

Metric: Percent inhibition at 10 µM.

GPCR "Peptide" Family Screening

Hypothesis: The scaffold mimics bulky amino acids found in neuropeptides (e.g., Neurotensin, Ghrelin, or Substance P).[2] Assay Type: Radioligand Binding or Calcium Flux (FLIPR).[2] Protocol (Binding):

-

Membranes: CHO cells overexpressing the target GPCR (e.g., NK1, NTS1).[2]

-

Ligand: Radiolabeled native peptide (e.g.,

-Substance P).[1][2] -

Competition: Incubate membranes + radioligand + test compound (10 µM).

-

Filtration: Harvest on glass fiber filters; count radioactivity.

-

Result: >50% displacement triggers Ki determination.

Visualization of Workflows

Screening Decision Tree

This diagram illustrates the logical flow from compound solubilization to "Go/No-Go" decisions.

Caption: Sequential screening cascade prioritizing physicochemical viability and safety before target engagement.

Peptidomimetic Mechanism Hypothesis

This diagram visualizes how the scaffold mimics a peptide turn to block a protease or receptor.[2]

Caption: Mechanistic hypothesis: The lactam mimics a peptide turn while the tert-butyl group prevents enzymatic degradation.[1][2]

Data Analysis & Interpretation

Quantitative Metrics

Summarize screening data using the following standard table format:

| Assay Category | Metric | Acceptable Threshold | Critical Flag |

| Solubility | Saturation Conc. ( | ||

| Permeability | PAMPA | ||

| Metabolism | Microsomal | ||

| Toxicity | HepG2 | ||

| Potency | Target |

Z-Factor Calculation (For High-Throughput)

If screening this scaffold against a library of targets, validate the assay quality using the Z-factor:

References

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual.[2][3][4] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1][2][3][4]

-

[Link]

-

-

Di, L., & Kerns, E. H. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[2] (Standard reference for PAMPA and Solubility protocols).

-

Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for Lactam as peptide bioisostere).[2]

-

FDA Guidance for Industry. (2020).

-

[Link]

-

Mechanistic Profiling of Piperidinone-Based Therapeutics: From Scaffold Design to Molecular Targets

Executive Summary

The piperidinone scaffold—specifically the 4-piperidinone core—has emerged as a "privileged structure" in medicinal chemistry due to its unique ability to bridge diverse pharmacological distinct mechanisms. Unlike inert structural linkers, the piperidinone moiety functions as a dynamic pharmacophore. Its utility bifurcates into two primary mechanistic classes: (1) Covalent Modifiers , where

This technical guide dissects these mechanisms, providing researchers with the rationale, signaling pathways, and validated protocols required to interrogate piperidinone-containing lead compounds.

Part 1: Structural Activity Relationship (SAR) & Chemical Biology[1]

The versatility of the piperidinone ring stems from its susceptibility to functionalization at the Nitrogen (N1), the Carbonyl (C4), and the

The "Michael Acceptor" Pharmacophore

In anticancer applications, the critical feature is often the introduction of exocyclic double bonds at the C3 and C5 positions via Claisen-Schmidt condensation. This creates a conjugated enone system.

-

Electrophilic Center: The

-carbons of the benzylidene wings act as soft electrophiles. -

Target: They preferentially react with soft nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues in proteins (e.g., Thioredoxin reductase, I

B kinase). -

Outcome: This covalent modification disrupts redox homeostasis and inflammatory signaling.

Graphviz Diagram: SAR of 3,5-bis(benzylidene)-4-piperidinone

The following diagram illustrates the structural requirements for cytotoxic activity.

Caption: SAR map highlighting the electrophilic enone system responsible for thiol alkylation and the N-substituent controlling bioavailability.

Part 2: Primary Mechanism of Action: Anticancer Activity

The most extensively studied class, 3,5-bis(benzylidene)-4-piperidinones (often termed curcumin analogs), exhibits potent cytotoxicity against colon, pancreatic, and breast cancer lines.

Induction of Oxidative Stress (ROS)

The conjugated ketone rapidly depletes intracellular glutathione (GSH) and inhibits thioredoxin reductase. This loss of reducing capacity leads to a massive accumulation of Reactive Oxygen Species (ROS).

-

Causality: High ROS levels depolarize the Mitochondrial Membrane Potential (

). -

Result: Cytochrome c release into the cytosol.

Apoptotic Signaling Cascade

Following mitochondrial permeabilization, the "executioner" phase begins:

-

Caspase Activation: Activation of Caspase-9 (initiator) and Caspase-3/7 (effectors).

-

PARP Cleavage: Caspase-3 cleaves Poly(ADP-ribose) polymerase (PARP), preventing DNA repair.

-

Cell Cycle Arrest: Compounds typically induce arrest at the G2/M phase by downregulating Cyclin B1 and CDK1.

Inhibition of NF- B and Notch

Beyond direct cytotoxicity, these compounds inhibit the nuclear translocation of NF-

Graphviz Diagram: Cytotoxic Signaling Pathway

Caption: Mechanistic cascade showing dual attack on redox homeostasis (ROS) and survival signaling (NF-κB) leading to apoptosis.

Part 3: Secondary Mechanism: Neuroprotection (AChE Inhibition)

In the context of Alzheimer's disease, piperidinones are designed not as alkylators but as dual-binding inhibitors of Acetylcholinesterase (AChE).

-

Binding Mode: The piperidinone ring acts as a spacer, positioning aromatic moieties to interact with the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme.

-

Key Interaction:

stacking between the benzylidene rings and Trp286 (PAS) or Trp86 (CAS) residues is critical for high affinity (IC50 < 1 -

Advantage: Unlike simple competitive inhibitors, dual binders can prevent AChE-induced amyloid-beta aggregation.

Part 4: Experimental Validation Protocols

To establish the mechanism of a new piperidinone derivative, the following self-validating workflow is recommended.

Protocol A: Cytotoxicity & ROS Quantification

Objective: Determine if cell death is ROS-dependent (validating the Michael acceptor hypothesis).

-

Cell Seeding: Seed cancer cells (e.g., HCT116) at

cells/well in 96-well plates. -

Treatment: Treat with compound (0.1 - 10

M) for 24h. Include a control pre-treated with N-acetylcysteine (NAC) (5 mM), a ROS scavenger. -

MTT Assay: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read OD at 570 nm.

-

Validation: If NAC pretreatment restores cell viability, the mechanism is ROS-dependent.

-

-

ROS Staining: In a separate set, stain cells with DCFH-DA (10

M) for 30 min. Analyze fluorescence via Flow Cytometry (Ex/Em: 485/535 nm).

Protocol B: Western Blotting for Apoptotic Markers

Objective: Confirm the "Executioner" phase.

-

Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Separation: Resolve 30

g protein on 10-12% SDS-PAGE. -

Blotting: Transfer to PVDF membrane.

-

Antibodies: Probe for Cleaved Caspase-3 , Cleaved PARP , and

-actin (loading control).-

Expectation: Dose-dependent increase in cleaved bands compared to control.

-

Protocol C: Ellman’s Assay (for AChE Inhibitors)

Objective: Quantify enzyme inhibition.[3]

-

Mix: In a 96-well plate, combine 140

L phosphate buffer (pH 8.0), 20 -

Substrate: Add 10

L DTNB (Ellman's reagent) and 10 -

Measure: Monitor absorbance at 412 nm for 10 min.

-

Calculation: % Inhibition =

.

Summary of Quantitative Metrics

| Assay | Metric | Desired Outcome for Lead Candidate |

| MTT / SRB | IC50 (Cytotoxicity) | |

| Flow Cytometry | Selectivity Index (SI) | |

| Ellman's Assay | IC50 (Enzyme Inhibition) | |

| Cell Cycle | Phase Arrest | G2/M accumulation (typical for piperidinones) |

References

-

Recent advances in piperidones as privileged scaffolds for drug discovery and development. Source: Medicinal Chemistry Research (2026) URL:[4][Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Source: RSC Advances (2022) URL:[Link]

-

3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. Source:[1][2] Molecular Cancer Therapeutics (2011) URL:[2][Link]

-

Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. Source: Molecules (2018) URL:[Link]

-

Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2017) URL:[Link]

Sources

- 1. 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer’s Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Evolving Landscape of Drug Discovery: A Deep Dive into the Structure-Activity Relationship of Novel Oxopiperidine Derivatives

Abstract

The oxopiperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of novel oxopiperidine derivatives, with a particular focus on their development as potent anticancer agents. We will dissect the causal relationships behind experimental design, from the strategic synthesis of analog libraries to the rigorous biological evaluation that informs iterative optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic motif. We will delve into the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, and provide detailed, validated protocols for key assays.

The Oxopiperidine Core: A Foundation for Therapeutic Innovation

The piperidine ring is a ubiquitous feature in pharmaceuticals, and the introduction of a carbonyl group to form an oxopiperidine creates a scaffold with unique physicochemical properties and conformational constraints.[1] This seemingly simple modification can profoundly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile. The position of the carbonyl group (2-oxo, 3-oxo, or 4-oxo) further diversifies the available chemical space for drug design, allowing for tailored interactions with a wide array of biological targets.[1][2] The inherent polarity and hydrogen bonding capabilities of the lactam functionality within the oxopiperidine ring often contribute to improved solubility and target engagement.

Strategic Synthesis of Oxopiperidine Libraries for SAR Studies

A robust SAR study is contingent on the efficient and versatile synthesis of a diverse library of analogs. The choice of synthetic route is paramount, as it must allow for the systematic variation of substituents at key positions on the oxopiperidine core.

Foundational Synthetic Strategies

The construction of the oxopiperidine ring can be achieved through various established methods, including the Dieckmann condensation, cyclization of amino esters, and multi-component reactions.[1] For the purpose of generating a focused library for SAR, a modular approach is often preferred.

Step-by-Step Protocol: Synthesis of N-Aryl-4-oxopiperidine Derivatives

This protocol outlines a reliable method for the synthesis of N-aryl-4-oxopiperidine building blocks, which can be further functionalized to explore the SAR.

Materials:

-

4,4-Piperidinediol hydrochloride

-

Substituted aniline

-

Triethylamine

-

Methanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

Procedure:

-

Synthesis of N-Aryl-4-hydroxypiperidine:

-

To a solution of 4,4-piperidinediol hydrochloride (1.0 eq) in methanol, add the desired substituted aniline (1.1 eq) and triethylamine (2.5 eq).

-

Stir the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-aryl-4-hydroxypiperidine.

-

-

Oxidation to N-Aryl-4-oxopiperidine:

-

Dissolve the N-aryl-4-hydroxypiperidine (1.0 eq) in anhydrous DCM.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete conversion.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by flash chromatography to obtain the pure N-aryl-4-oxopiperidine.

-

This two-step procedure allows for the introduction of various aryl substituents on the nitrogen atom, which is a critical vector for exploring SAR. Further modifications at other positions of the piperidine ring can be achieved through subsequent reactions.

Biological Evaluation: Unraveling the Therapeutic Potential

The synthesized oxopiperidine derivatives must be subjected to a battery of biological assays to determine their activity and elucidate their mechanism of action. A tiered screening approach is often employed, starting with broad cytotoxicity assays and progressing to more specific target-based and cell-based assays.

Primary Screening: Assessing Anticancer Activity

The initial evaluation of a new series of compounds often involves assessing their general cytotoxicity against a panel of cancer cell lines.

Step-by-Step Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, PC-3)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of viability against the compound concentration.

Decoding the Structure-Activity Relationship: A Case Study in PI3K/Akt Pathway Inhibition

Let us consider a hypothetical series of novel 2-oxopiperidine derivatives designed as inhibitors of the PI3K/Akt signaling pathway. The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation and is frequently dysregulated in cancer.[4][5][6] Inhibition of this pathway is a validated strategy for cancer therapy.

SAR Data of Novel 2-Oxopiperidine Derivatives as PI3Kα Inhibitors

| Compound ID | R1 Substituent | R2 Substituent | PI3Kα IC50 (nM)[1] |

| 1a | H | Phenyl | 1520 |

| 1b | H | 4-Fluorophenyl | 850 |

| 1c | H | 4-Chlorophenyl | 620 |

| 1d | H | 4-Methoxyphenyl | 1890 |

| 1e | Methyl | 4-Chlorophenyl | 450 |

| 1f | Ethyl | 4-Chlorophenyl | 780 |

| 1g | H | Thiophen-2-yl | 980 |

| 1h | H | Pyridin-3-yl | 710 |

Analysis of SAR:

-

Substitution on the Phenyl Ring (R2): Introduction of electron-withdrawing groups at the para-position of the phenyl ring (compounds 1b and 1c ) leads to a significant increase in inhibitory activity compared to the unsubstituted analog (1a ). The chloro-substituted derivative (1c ) is the most potent in this subset. Conversely, an electron-donating group like methoxy (1d ) results in a decrease in activity. This suggests that the electronic properties of the R2 substituent play a key role in the interaction with the PI3Kα active site.

-

Substitution at the N1 Position (R1): Alkylation at the nitrogen of the oxopiperidine ring influences potency. A methyl group (1e ) is well-tolerated and slightly improves activity over the unsubstituted analog (1c ). However, a larger ethyl group (1f ) leads to a decrease in activity, suggesting steric constraints in the binding pocket.

-

Heteroaromatic Rings (R2): Replacing the phenyl ring with heteroaromatic systems like thiophene (1g ) or pyridine (1h ) results in compounds with moderate to good activity, indicating that these ring systems can also effectively occupy the binding site.

Mechanistic Validation: Targeting the PI3K/Akt Signaling Pathway

To confirm that the observed anticancer activity is due to the inhibition of the PI3K/Akt pathway, it is essential to measure the phosphorylation status of key downstream effectors, such as Akt.

Caption: Western Blot workflow for assessing Akt phosphorylation.

Step-by-Step Protocol: Western Blot Analysis of Akt Phosphorylation

This protocol details the procedure to assess the effect of an oxopiperidine derivative on Akt phosphorylation in cancer cells.[4][7][8]

Materials:

-

Cancer cells cultured to 70-80% confluency

-

Test compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH

-

HRP-conjugated secondary antibody

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

TBST (Tris-buffered saline with Tween 20)

-

ECL Western blotting substrate

Procedure:

-

Cell Treatment: Treat cells with the oxopiperidine derivative at various concentrations for a specified time. Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

-

Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt and loading control (GAPDH) signals. A decrease in the p-Akt/total Akt ratio in treated cells compared to the control indicates inhibition of the PI3K/Akt pathway.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

Technical Guide: Discovery of Bioactive Molecules Containing a Piperidin-2-one Scaffold

[1]

Executive Summary

The piperidin-2-one (valerolactam) scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to function as a rigid pharmacophore spacer and a specific hydrogen-bonding motif.[1] Unlike its flexible piperidine counterpart, the piperidin-2-one ring offers a defined planar region (amide bond) and a distinct puckered conformation, enabling high-affinity interactions within enzymatic pockets—most notably the S4 subsite of serine proteases (e.g., Factor Xa) and allosteric sites of GPCRs.

This guide analyzes the structural utility of this scaffold, details high-fidelity synthetic protocols for its construction, and examines its critical role in blockbuster therapeutics like Apixaban .

Structural Significance & Pharmacophore Analysis[2][3][4]

The "Lactam Lock" Effect

The biological potency of piperidin-2-one stems from its electronic and steric profile.[1]

-

Dipolar Interaction: The lactam amide bond (–CONH–) provides a strong dipole (approx. 3.7 D), serving as a directional Hydrogen Bond Acceptor (HBA) via the carbonyl oxygen and a Hydrogen Bond Donor (HBD) via the N-H (if unsubstituted).

-

Conformational Restriction: The

character of the amide nitrogen forces the ring into a half-chair or distorted envelope conformation. This reduces the entropic penalty upon protein binding compared to a freely rotating alkyl chain. -

Metabolic Stability: The oxidation state of the C2 carbon renders the ring less susceptible to CYP450-mediated oxidative metabolism compared to piperidine, which often undergoes hydroxylation or N-dealkylation.

Pharmacophore Visualization

The following diagram illustrates the core pharmacophoric features of the N-substituted piperidin-2-one scaffold as seen in Factor Xa inhibitors.

Figure 1: Pharmacophoric mapping of the piperidin-2-one scaffold, highlighting interaction vectors critical for ligand-protein binding.[1]

Case Study: Apixaban and the S4 Pocket

Apixaban (Eliquis) is the quintessential example of piperidin-2-one utility.[1] It functions as a reversible, direct Factor Xa inhibitor.

-

Mechanism: The drug binds to the active site of Factor Xa.

-

Role of Piperidin-2-one: The 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide core orients the molecule.[1] Crucially, the 4-(2-oxopiperidin-1-yl)phenyl moiety extends into the S4 binding pocket .[1]

-

Interaction Logic: The S4 pocket in Factor Xa is a hydrophobic channel lined by aromatic residues (Tyr99, Phe174, Trp215). The phenyl ring of the side chain makes

-stacking interactions, while the terminal piperidin-2-one acts as a neutral, polar cap that displaces solvent molecules and forms specific contacts (often water-mediated) with the backbone carbonyls of the enzyme, enhancing selectivity over Thrombin.

Coagulation Cascade Context

Understanding where this scaffold intervenes is critical for assay development.

Figure 2: The Coagulation Cascade illustrating the specific intervention point of Factor Xa inhibitors.

Advanced Synthetic Methodologies[5]

While traditional synthesis relies on the hydrogenation of pyridin-2-ones, modern drug discovery demands methods that allow late-stage functionalization and enantioselectivity.[1]

Protocol: Oxidative Cyclization of Amino-Alkenes (Intramolecular Amidation)

This protocol utilizes a modern Pd(II)-catalyzed approach to generate the piperidin-2-one core from linear alkene-tethered amides, a method preferred for its atom economy.[1]

Scope: Synthesis of N-substituted-5-methylpiperidin-2-ones.

Reagents & Equipment:

-

Substrate: N-benzyl-4-pentenamide (1.0 equiv)[1]

-

Catalyst: Pd(MeCN)2Cl2 (5 mol%)[1]

-

Oxidant: Benzoquinone (1.1 equiv) or O2 (1 atm) with CuCl2 co-catalyst[1]

-

Solvent: THF/H2O (10:1)

-

Temperature: 60°C

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(MeCN)2Cl2 (0.05 mmol) and CuCl2 (0.10 mmol).

-

Substrate Addition: Dissolve N-benzyl-4-pentenamide (1.0 mmol) in THF (4 mL) and add to the reaction vessel. Add water (0.4 mL).

-

Oxidation Initiation: Purge the vessel with Oxygen (balloon pressure) or add Benzoquinone.

-

Reaction: Heat the mixture to 60°C for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1) for the disappearance of the alkene spot.

-

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NH4Cl solution (to remove Cu salts) followed by brine.

-

Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

-

Validation: Confirm structure via 1H NMR (look for disappearance of alkene protons and shift of protons alpha to nitrogen).

Synthetic Workflow Diagram

The following flowchart visualizes a scalable route often used for Apixaban-like intermediates, involving the chlorite-based oxidation of piperidines, which is safer than traditional permanganate oxidations.

Figure 3: Industrial-relevant synthetic route for the Apixaban piperidin-2-one intermediate.

Quantitative Data Summary

The following table summarizes key physicochemical properties of the piperidin-2-one scaffold compared to related heterocycles, highlighting why it is preferred for specific binding pockets.

| Property | Piperidine | Piperidin-2-one | Pyridin-2-one | Relevance to Drug Design |

| Hybridization | Mixed | Piperidin-2-one offers a "Goldilocks" zone of flexibility.[1] | ||

| H-Bond Donors | 1 (NH) | 1 (NH) | 1 (NH) | Lactam NH is more acidic (pKa ~17) than amine NH.[1] |

| H-Bond Acceptors | 1 (N) | 2 (C=O, N) | 2 (C=O, N) | Carbonyl provides a strong, directional anchor. |

| LogP (approx) | 0.84 | -0.5 to 0.2 | -0.6 | Lower LogP of lactam improves water solubility vs piperidine.[1] |

| Metabolic Liability | High (Oxidation) | Low | Low | Lactam ring is resistant to CYP-mediated oxidation.[1] |

Future Outlook: Covalent Inhibition & PROTACs

The piperidin-2-one scaffold is evolving beyond reversible inhibition.[1]

-

Covalent Warheads: Functionalization of the C3 position with electrophiles (e.g., acrylamides) allows for targeted covalent inhibition of cysteines in kinases (e.g., JAK3).

-

PROTAC Linkers: The rigid nature of the piperidin-2-one ring makes it an excellent "exit vector" for PROTAC linkers, allowing precise orientation of the E3 ligase ligand relative to the target protein.

References

-

Privileged Scaffolds in Medicinal Chemistry

-

Apixaban Pharmacology

-

Synthetic Methodology (Oxidation)

-

Recent Advances in Synthesis

-

Chiral Piperidine Scaffolds

Sources

- 1. Piperidines [chemenu.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

Methodological & Application

HPLC method development for 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid analysis

An Application Note for the Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for the Analysis of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid

Abstract

This document details the systematic development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid. The strategy emphasizes a logical, science-driven approach, beginning with an evaluation of the analyte's physicochemical properties to establish initial chromatographic conditions. The method was optimized for resolution, peak symmetry, and sensitivity, and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This application note serves as a comprehensive protocol for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction and Methodological Rationale

The accurate quantification of active pharmaceutical ingredients (APIs) and novel chemical entities is fundamental to drug development and quality control. 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid is a molecule featuring both a carboxylic acid and a lactam (an internal cyclic amide) functional group. The development of a selective, precise, and accurate analytical method is crucial for its characterization, stability testing, and formulation development.

The presence of the ionizable carboxylic acid group is the most critical factor influencing the chromatographic strategy. In reversed-phase HPLC, inconsistent ionization leads to poor peak shape and shifting retention times. Therefore, controlling the mobile phase pH to suppress the ionization of the carboxyl group is paramount for achieving reproducible and robust separation. This principle forms the cornerstone of the method development strategy outlined herein.

Analyte Properties and Initial Chromatographic Considerations

A successful HPLC method begins with an understanding of the analyte's chemical nature.

-

Structure: 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid

-

Key Functional Groups:

-